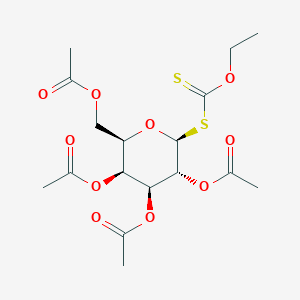
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT: is a chemically modified derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups attached to the hydroxyl groups of the galactose molecule, and an ethylxanthate group. It is primarily used in organic synthesis and various biochemical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT typically involves the acetylation of galactose. The process begins with the protection of the hydroxyl groups of galactose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tetra-O-acetylated galactose. The ethylxanthate group is then introduced through a nucleophilic substitution reaction using ethylxanthate salts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent galactose molecule.
Nucleophilic Substitution: The ethylxanthate group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Ethylxanthate salts and appropriate solvents such as dichloromethane
Major Products:
Hydrolysis: Yields galactose and acetic acid.
Nucleophilic Substitution: Yields various substituted galactose derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mecanismo De Acción
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The acetyl groups protect the hydroxyl groups of galactose, making the molecule more stable and less reactive under certain conditions. The ethylxanthate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. These properties make it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT is unique due to the presence of the ethylxanthate group, which imparts distinct chemical reactivity compared to other acetylated sugars. This makes it particularly useful in specific synthetic applications where the ethylxanthate group can be exploited for further chemical transformations .
Propiedades
Fórmula molecular |
C17H24O10S2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
Clave InChI |
GYORARISFGRNMU-CWVYHPPDSA-N |
SMILES isomérico |
CCOC(=S)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




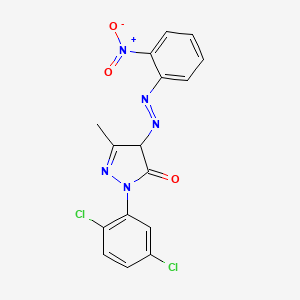



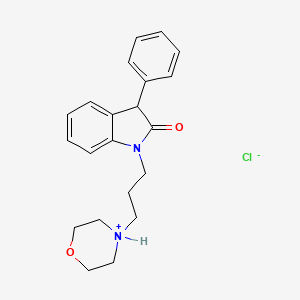
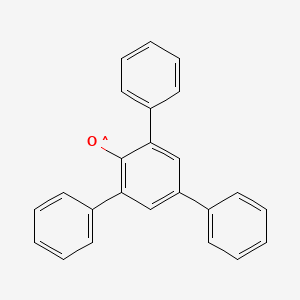
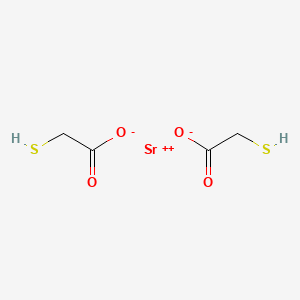

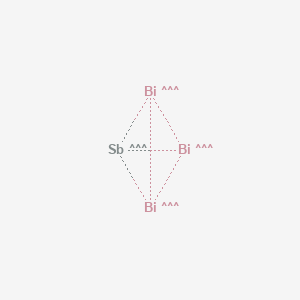
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)


